Thiophene, 2,4-diethyl
Description
Contextualization within Alkylated Thiophene (B33073) Chemistry
Alkylated thiophenes are a class of organic compounds that are fundamental to various areas of chemical research. The introduction of alkyl groups, such as the two ethyl groups in 2,4-diethylthiophene, modifies the electronic and physical properties of the parent thiophene ring. These modifications include changes in solubility, boiling point, and reactivity in electrophilic substitution reactions. The position of the alkyl groups is crucial; in 2,4-diethylthiophene, the ethyl groups are located at the beta-positions of the thiophene ring. This substitution pattern influences the regioselectivity of further chemical transformations.
The study of alkylated thiophenes is essential for understanding structure-property relationships in heterocyclic chemistry. The electronic effects of the alkyl groups, which are electron-donating, increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. However, the steric hindrance provided by these groups can also direct incoming reagents to specific positions.
Significance of 2,4-Diethylthiophene in Organic Synthesis and Materials Science
In organic synthesis, 2,4-diethylthiophene serves as a versatile building block for the construction of more complex molecules. Its substituted thiophene core is a key structural motif in various functional organic materials.
The synthesis of substituted thiophenes can be achieved through several methods. A principal route involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, known as the Paal-Knorr thiophene synthesis. derpharmachemica.com Another common approach is the Friedel-Crafts acylation of a thiophene derivative, followed by a reduction of the resulting ketone, such as the Wolff-Kishner or Clemmensen reduction. derpharmachemica.com For instance, the acylation of 2-ethylthiophene (B1329412) would likely occur at the 5-position due to the directing effect of the ethyl group, and subsequent reduction could lead to 2,5-diethylthiophene. To obtain the 2,4-disubstituted pattern, one might start with a differently substituted thiophene or employ a multi-step synthetic strategy.
In materials science, alkylated thiophenes, including 2,4-diethylthiophene, are precursors to conducting polymers. wikipedia.org Polythiophenes are a class of polymers that can be made electrically conductive through a process called doping. wikipedia.org The alkyl side chains, such as the ethyl groups in 2,4-diethylthiophene, enhance the solubility of the resulting polymers, making them processable from solution for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). cmu.edu The specific substitution pattern on the thiophene ring can influence the polymer's morphology and electronic properties. While extensive research exists on poly(3-alkylthiophene)s, the investigation of polymers from 2,4-dialkylthiophenes contributes to a broader understanding of how substituent placement affects material performance.
Chemical and Physical Properties of 2,4-Diethylthiophene
| Property | Value |
| Molecular Formula | C₈H₁₂S chemeo.comnih.govnist.gov |
| Molecular Weight | 140.25 g/mol chemeo.comnih.gov |
| CAS Number | 58620-26-1 |
| LogP (Octanol/Water Partition Coefficient) | 2.873 chemeo.com |
| Water Solubility (log10ws) | -2.83 mol/l chemeo.com |
Structure
3D Structure
Properties
CAS No. |
58620-26-1 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2,4-diethylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-8(4-2)9-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
DBTZOIMPUSTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diethylthiophene and Its Derivatives
Direct Synthesis Approaches to 2,4-Diethylthiophene
The direct construction of the 2,4-diethylthiophene core can be achieved through two main strategies: forming the thiophene (B33073) ring with the ethyl groups already in place or by modifying a pre-existing thiophene scaffold.
Thiophene Ring Formation with Diethyl Substitution
Classical thiophene syntheses can be adapted to introduce ethyl groups at the 2 and 4 positions by selecting appropriately substituted starting materials. While specific examples for 2,4-diethylthiophene are not extensively documented, established methods for 2,4-dialkylthiophenes can be conceptually applied.
One such approach is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. To obtain 2,4-diethylthiophene, the required precursor would be 3,5-octanedione. The reaction proceeds by treating this diketone with a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
Another relevant method is the Fiesselmann thiophene synthesis , which typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated esters. By selecting precursors with appropriate ethyl substituents, this method can, in principle, be tailored to yield 2,4-diethylthiophene derivatives.
The Gewald aminothiophene synthesis is a multi-component reaction that yields highly substituted 2-aminothiophenes. ijcmas.com While the direct synthesis of 2,4-diethylthiophene is not a typical outcome, this method is crucial for preparing precursors that could be subsequently deaminated and modified to introduce the desired ethyl groups. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. ijcmas.com
A hypothetical reaction scheme for the Paal-Knorr synthesis of 2,4-diethylthiophene is presented below:
| Reactant | Reagent | Product |
| 3,5-Octanedione | Phosphorus Pentasulfide (P₄S₁₀) | 2,4-Diethylthiophene |
This table represents a conceptual application of the Paal-Knorr synthesis for 2,4-diethylthiophene.
Derivatization of Pre-formed Thiophene Scaffolds
An alternative and often more regioselective approach is the derivatization of a pre-formed thiophene ring. This typically involves electrophilic substitution reactions.
A common strategy is the Friedel-Crafts acylation , followed by reduction. Thiophene can be diacylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would primarily yield the 2,5-diacylated product due to the directing effects of the sulfur atom. However, by using a starting material that blocks the 5-position, such as 2-substituted thiophenes, acylation can be directed to the 4-position. Subsequent reduction of the ketone functionalities, for instance through a Wolff-Kishner or Clemmensen reduction, would yield the diethyl substituents.
Direct Friedel-Crafts alkylation of thiophene with an ethylating agent like ethyl halide is generally less practical due to issues with polysubstitution and rearrangement reactions. academax.comgoogle.comgoogle.com However, under specific catalytic conditions, it can be a viable route.
A more controlled method involves the regioselective metallation of a substituted thiophene, followed by quenching with an electrophile. For instance, starting with 3-ethylthiophene, regioselective lithiation or magnesiation at the 2-position, followed by reaction with an ethylating agent, could be a potential route to the target molecule.
Multi-component Reactions for Diethylthiophene Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. nih.govnih.govmdpi.commdpi.com While a specific MCR for the direct synthesis of 2,4-diethylthiophene is not prominently described, the principles of MCRs can be applied to generate highly functionalized thiophenes that can serve as precursors. nih.govresearchgate.net
For example, a variation of the Gewald reaction using precursors bearing ethyl groups could lead to a 2-amino-3-carboxy-4-ethyl-5-substituted-thiophene. Subsequent chemical transformations could then be employed to remove the functional groups at the 2, 3, and 5 positions, ultimately yielding 2,4-diethylthiophene. The efficiency of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials. nih.gov
Catalytic Approaches in 2,4-Diethylthiophene Synthesis
Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Catalytic approaches to 2,4-diethylthiophene can be envisioned through several pathways.
Cross-coupling reactions , such as Suzuki, Stille, or Negishi couplings, are powerful tools for forming carbon-carbon bonds. A pre-functionalized thiophene, for instance, 2,4-dibromothiophene, could be sequentially coupled with ethyl-containing organometallic reagents in the presence of a palladium or nickel catalyst to introduce the ethyl groups at the desired positions. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions.
Catalytic alkylation of thiophene using ethylene (B1197577) or ethyl halides in the presence of solid acid catalysts, such as zeolites or acidic resins, is another potential route. academax.com These catalysts can offer improved regioselectivity and easier separation compared to traditional Lewis acids. Catalytic distillation, where the reaction and separation occur simultaneously, has also been explored for the alkylation of thiophene. academax.com
Below is a table summarizing potential catalytic approaches:
| Catalytic Method | Substrates | Catalyst Example |
| Suzuki Coupling | 2,4-Dihalothiophene, Ethylboronic acid | Pd(PPh₃)₄ |
| Stille Coupling | 2,4-Dihalothiophene, Ethyltributyltin | PdCl₂(PPh₃)₂ |
| Catalytic Alkylation | Thiophene, Ethylene | Zeolite H-ZSM-5 |
This table illustrates plausible catalytic strategies for the synthesis of 2,4-diethylthiophene.
Stereoselective and Asymmetric Synthesis of Diethylthiophene Analogues
The thiophene ring itself is aromatic and planar, lacking stereocenters. However, stereoselectivity and asymmetry become relevant when considering derivatives of 2,4-diethylthiophene that bear chiral centers on the substituents or in adjacent fused ring systems.
The synthesis of chiral thiophene derivatives often involves the introduction of a chiral auxiliary or the use of a chiral catalyst. For instance, if one of the ethyl groups in a precursor to 2,4-diethylthiophene were to be substituted with a chiral moiety, subsequent reactions could be carried out in a stereoselective manner. nih.gov
An example of an asymmetric synthesis could involve the enantioselective reduction of a ketone precursor to a chiral alcohol on one of the side chains. Alternatively, chiral ligands can be employed in transition metal-catalyzed cross-coupling reactions to induce asymmetry. While direct asymmetric synthesis of a chiral analogue of 2,4-diethylthiophene is not a common example, the principles of asymmetric catalysis are well-established and could be applied to create such molecules for specific applications, for instance, in the development of chiral ligands for catalysis or as building blocks for chiral polymers. nih.gov
Reactivity and Reaction Mechanisms of 2,4 Diethylthiophene Systems
Electrophilic Aromatic Substitution Reactions on 2,4-Diethylthiophene
Thiophene (B33073) and its derivatives, including 2,4-diethylthiophene, readily undergo electrophilic aromatic substitution reactions. researchgate.net The thiophene ring is more reactive than benzene (B151609) under similar conditions, often leading to reactions under milder conditions. pearson.com The general mechanism involves the attack of an electrophile by the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In the subsequent fast step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring. researchgate.netmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions for thiophene derivatives include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the thiophene ring.
Nitration: Substitution with a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation: Alkylation with an alkyl halide and a Lewis acid catalyst.
In electrophilic aromatic substitution of substituted thiophenes, the position of the incoming electrophile is directed by the existing substituents. For 2,4-diethylthiophene, the ethyl groups are activating, ortho-, para-directing groups. youtube.com This means they increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves.
The regioselectivity of these reactions can be explained by examining the stability of the carbocation intermediates formed upon attack at different positions. stackexchange.com For thiophene itself, attack at the 2-position (α-position) is favored over the 3-position (β-position) because the resulting intermediate is more stabilized by resonance. stackexchange.com The intermediate from attack at the 2-position allows for the positive charge to be delocalized over three atoms, including the sulfur atom, through three resonance structures. In contrast, attack at the 3-position results in an intermediate with only two resonance structures, leading to less stabilization. stackexchange.com
In the case of 2,4-diethylthiophene, the positions available for substitution are the 3- and 5-positions. The ethyl groups at the 2- and 4-positions are electron-donating, further activating the ring towards electrophilic attack. The directing effects of the two ethyl groups will influence the final product distribution. The 5-position is ortho to the 4-ethyl group and meta to the 2-ethyl group. The 3-position is ortho to both the 2- and 4-ethyl groups. The interplay of these electronic effects, along with steric hindrance, will determine the regiochemical outcome of the reaction. libretexts.org High regioselectivity can be achieved in electrophilic aromatic substitutions, with the regioselectivity being dictated by the stability of the σ-complexes, which is influenced by electronic and steric effects. nih.gov
| Position of Attack | Directing Influence of 2-Ethyl Group | Directing Influence of 4-Ethyl Group | Predicted Major Product(s) |
|---|---|---|---|
| 3-position | Ortho | Ortho | A mixture of 3- and 5-substituted products is expected, with the exact ratio depending on the specific electrophile and reaction conditions. Steric hindrance may play a role in favoring the less hindered position. |
| 5-position | Meta | Ortho |
Nucleophilic Reactions Involving 2,4-Diethylthiophene Derivatives
While the electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur on thiophene derivatives that bear strong electron-withdrawing groups. researchgate.net These reactions proceed via a stepwise mechanism involving the initial addition of the nucleophile to the thiophene ring to form a resonance-stabilized intermediate called a Meisenheimer complex. researchgate.netnih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. nih.gov For 2,4-diethylthiophene itself, which has electron-donating alkyl groups, direct nucleophilic attack on the ring is not a favorable process. However, derivatives of 2,4-diethylthiophene can be synthesized to undergo such reactions.
A more common type of nucleophilic reaction involving derivatives of 2,4-diethylthiophene is the nucleophilic attack on a carbonyl group attached to the thiophene ring. nih.gov The carbonyl group is highly polarized, with the carbon atom carrying a partial positive charge, making it an excellent electrophile. quora.comshemmassianconsulting.com Nucleophiles can readily attack this electrophilic carbon, leading to a tetrahedral intermediate. shemmassianconsulting.comlibretexts.org This is a fundamental reaction in organic chemistry for the formation of a wide variety of functional groups. libretexts.org
For example, a 2-acetyl-4,5-diethylthiophene derivative would be susceptible to nucleophilic attack at the carbonyl carbon of the acetyl group. mdpi.com The general mechanism involves the nucleophile adding to the carbonyl carbon, breaking the π-bond and pushing the electrons onto the oxygen atom to form an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final product. quora.com
| 2,4-Diethylthiophene Derivative | Nucleophile | Reaction Type | Potential Product |
|---|---|---|---|
| 2-Acetyl-4,5-diethylthiophene | Hydride (e.g., from NaBH4) | Reduction | 1-(4,5-Diethylthiophen-2-yl)ethanol |
| 2-Formyl-4,5-diethylthiophene | Grignard Reagent (e.g., CH3MgBr) | Grignard Reaction | 1-(4,5-Diethylthiophen-2-yl)ethanol |
| Ethyl 4,5-diethylthiophene-2-carboxylate | Amine (e.g., NH3) | Nucleophilic Acyl Substitution | 4,5-Diethylthiophene-2-carboxamide |
Radical Reactions and Mechanistic Pathways
Radical reactions involving thiophene and its derivatives can be initiated by various means, including heat, light, or radical initiators. researchgate.net These reactions proceed through radical intermediates and can lead to a variety of products through substitution, addition, or polymerization pathways. The stability of the radical intermediates plays a crucial role in determining the outcome of these reactions.
The mechanistic pathways for radical reactions can be complex. researchgate.net For instance, the atmospheric oxidation of thiophene initiated by the hydroperoxyl radical has been studied using computational methods, revealing multiple reaction channels. researchgate.net Such reactions often begin with the addition of a radical to the thiophene ring, forming a radical adduct. This adduct can then undergo further reactions, such as hydrogen abstraction or fragmentation. Ring-opening of cyclic ether radicals is a competitive process with other reactions like O2 addition. nih.gov
Rearrangement Reactions of 2,4-Diethylthiophene Scaffolds
Rearrangement reactions can occur in thiophene derivatives under certain conditions, leading to the formation of isomeric products. One notable example is the thio-Claisen rearrangement, which is a researchgate.netresearchgate.net-sigmatropic rearrangement. semanticscholar.org This reaction involves the thermal or acid-catalyzed rearrangement of an allyl thienyl ether to the corresponding thienylthiol. While less studied than its oxygen and nitrogen counterparts, the thio-Claisen rearrangement is a valuable tool for carbon-carbon bond formation. semanticscholar.org For a 2,4-diethylthiophene scaffold, a derivative containing an appropriate allyl thioether moiety could potentially undergo such a rearrangement. Cyclocondensation reactions of di(thiophen-2-yl)alkane diones in the presence of acid can also be described as a form of rearrangement, leading to the formation of new ring systems. nih.gov
Organometallic Reactions and Bond Formation Strategies for 2,4-Diethylthiophene
Organometallic chemistry provides powerful tools for the synthesis and functionalization of thiophene derivatives. researchgate.net Reactions involving organometallic reagents are key for forming new carbon-carbon and carbon-heteroatom bonds. msu.edu
One important strategy is the metalation of the thiophene ring, typically at the most acidic proton, which is at the 2- or 5-position. jcu.edu.au This can be achieved using strong bases like n-butyllithium. The resulting thienyllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. jcu.edu.aulibretexts.org
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are also widely used to form new bonds to the thiophene ring. jcu.edu.au These reactions typically involve the coupling of a thienyl organometallic reagent (e.g., a thienylboronic acid or a thienylstannane) with an organic halide in the presence of a palladium or nickel catalyst. jcu.edu.au
C-H activation is an increasingly important strategy for the direct functionalization of thiophenes, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.govmdpi.com This involves the direct cleavage of a C-H bond and its replacement with a new bond, often catalyzed by a transition metal. princeton.edunih.gov An electrophilic concerted metalation-deprotonation (eCMD) mechanism has been proposed for some palladium-catalyzed C-H/C-H coupling reactions of thiophenes. nih.gov
| Reaction Type | Reagents | Description |
|---|---|---|
| Lithiation | n-Butyllithium | Deprotonation of the thiophene ring to form a nucleophilic thienyllithium species. jcu.edu.au |
| Suzuki Coupling | Thienylboronic acid, organic halide, Pd catalyst, base | Formation of a C-C bond between the thiophene ring and an organic group. jcu.edu.au |
| Stille Coupling | Thienylstannane, organic halide, Pd catalyst | Formation of a C-C bond between the thiophene ring and an organic group. jcu.edu.au |
| Kumada Coupling | Thienyl Grignard reagent, organic halide, Ni or Pd catalyst | Formation of a C-C bond between the thiophene ring and an organic group. jcu.edu.au |
| C-H Activation/Arylation | Aryl halide, Pd catalyst, base | Direct formation of a C-C bond between a C-H bond on the thiophene ring and an aryl group. nih.govprinceton.edu |
Advanced Spectroscopic and Structural Characterization of 2,4 Diethylthiophene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. cymitquimica.com For 2,4-diethylthiophene, ¹H NMR and ¹³C NMR are instrumental in confirming the substitution pattern and the conformation of the ethyl groups.
¹H NMR and ¹³C NMR Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a detailed map of the molecule's proton framework. For 2,4-diethylthiophene, the spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the two ethyl groups. The protons on the thiophene ring (H-3 and H-5) would appear as singlets or narrow doublets in the aromatic region (typically δ 6.5-7.5 ppm). The ethyl groups would present characteristic patterns: a quartet for the methylene protons (-CH₂-) adjacent to the ring and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling with each other.
¹³C NMR spectroscopy provides information about the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of 2,4-diethylthiophene would show signals for the four unique carbons of the thiophene ring and the two different carbons of the ethyl groups (methylene and methyl). The carbons directly attached to the sulfur atom typically resonate at a different frequency than the other ring carbons. mdpi.com
While specific experimental data for 2,4-diethylthiophene is not widely published, the expected chemical shifts can be estimated based on data from analogous compounds like 2,5-dimethylthiophene and general principles of NMR spectroscopy. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4-Diethylthiophene
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-3 | Thiophene Ring | ~6.7 | - |
| H-5 | Thiophene Ring | ~6.8 | - |
| -CH₂- (at C2) | Ethyl Group | ~2.8 (quartet) | ~25 |
| -CH₃ (at C2) | Ethyl Group | ~1.3 (triplet) | ~15 |
| -CH₂- (at C4) | Ethyl Group | ~2.5 (quartet) | ~23 |
| -CH₃ (at C4) | Ethyl Group | ~1.2 (triplet) | ~14 |
| C-2 | Thiophene Ring | - | ~145 |
| C-3 | Thiophene Ring | - | ~125 |
| C-4 | Thiophene Ring | - | ~140 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
For 2,4-diethylthiophene (C₈H₁₂S), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (140.25 g/mol ). The fragmentation of alkyl-substituted thiophenes is typically dominated by cleavage of the bond beta to the aromatic ring, which is a weak point. libretexts.org This "benzylic-type" cleavage is favorable because it results in a stable, resonance-stabilized cation.
The most prominent fragmentation pathways for 2,4-diethylthiophene are expected to involve the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to a fragment ion at m/z 125. This is often the base peak in the spectrum of ethyl-substituted aromatic compounds. Another possible, though less significant, fragmentation is the loss of an entire ethyl radical (•CH₂CH₃), resulting in a peak at m/z 111. miamioh.edumdpi.com Analysis of these characteristic fragments allows for unambiguous identification of the compound. nih.govresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for 2,4-Diethylthiophene
| m/z | Proposed Fragment | Description |
|---|---|---|
| 140 | [C₈H₁₂S]⁺ | Molecular Ion (M⁺) |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are complementary and are used to identify functional groups and confirm molecular structure.
The FTIR and Raman spectra of 2,4-diethylthiophene would exhibit characteristic bands corresponding to the vibrations of the thiophene ring and the ethyl substituents. Key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring typically appear in the 3100-3000 cm⁻¹ region. primescholars.com Aliphatic C-H stretching from the ethyl groups would be observed in the 3000-2850 cm⁻¹ range.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected to produce strong bands in the 1650-1430 cm⁻¹ region. globalresearchonline.net
C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring usually appears in the lower frequency region, typically between 710 and 687 cm⁻¹. iosrjournals.org
CH₂ and CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for the methylene and methyl groups of the ethyl substituents would be present in the 1470-1370 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign these vibrational frequencies with high accuracy. iosrjournals.orgresearchgate.net
Table 3: Characteristic Vibrational Frequencies for 2,4-Diethylthiophene
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Thiophene Ring C=C Stretch | 1650 - 1430 |
| CH₂/CH₃ Bending | 1470 - 1370 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For aromatic compounds like thiophene, the primary absorptions are due to π → π* transitions within the conjugated ring system. jchps.com
The UV-Vis spectrum of 2,4-diethylthiophene is expected to show a strong absorption band in the UV region, characteristic of the thiophene chromophore. The position of the maximum absorption (λ_max) is influenced by the alkyl substituents. Generally, alkyl groups cause a small red shift (shift to longer wavelengths) compared to unsubstituted thiophene. Studies on related thiophene derivatives show that these transitions typically occur in the 230-260 nm range. globalresearchonline.netnih.gov
Photoluminescence (fluorescence and phosphorescence) is the emission of light from a substance after it has absorbed light. While many simple thiophenes are not strongly luminescent, derivatization can introduce or enhance these properties. Photoluminescence studies can provide insights into the excited state electronic structure and dynamics of the molecule. jlu.edu.cn
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. As 2,4-diethylthiophene is a liquid at room temperature, XRD analysis would require it to be crystallized, typically at low temperatures.
While specific crystallographic data for 2,4-diethylthiophene is not available, analysis of crystalline thiophene derivatives provides insight into the structural parameters that would be determined. nih.govnih.gov
Analysis of Dihedral Angles and Packing Motifs
In the solid state, the conformation of the ethyl groups relative to the thiophene ring would be defined by specific dihedral angles. These angles are determined by a balance of intramolecular steric effects and intermolecular packing forces. The arrangement of molecules in the crystal lattice, known as the packing motif, is governed by non-covalent interactions such as van der Waals forces and potential weak C-H···π or C-H···S interactions. nih.gov The analysis of these motifs is crucial for understanding the solid-state properties of materials. In substituted thiophenes, dihedral angles between the plane of the thiophene ring and its substituents are key structural parameters that influence the electronic properties and crystal packing. researchgate.netresearchgate.net
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. umh.es This technique is particularly valuable for characterizing thin films and monolayers of thiophene derivatives, providing insights into their interaction with substrates and their surface chemistry.
In the context of 2,4-diethylthiophene, XPS can be used to identify the constituent elements—carbon and sulfur—and to probe their chemical environments. The binding energy of the core electrons is sensitive to the chemical state of the atom, an effect known as a chemical shift.
Key XPS Signatures for Thiophene Derivatives:
The primary photoemission lines of interest for thiophene-based compounds are the C 1s (carbon) and S 2p (sulfur) core levels.
Sulfur (S 2p): The S 2p spectrum for thiophene compounds typically shows a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling. For sulfur in a thiophene ring, the S 2p3/2 peak is generally observed in the range of 163-165 eV. The precise binding energy can be influenced by the substituents on the thiophene ring and interactions with a substrate. For instance, the binding energy can shift when a thiophene derivative is adsorbed onto a metal surface, such as gold, indicating the formation of a thiolate bond. diva-portal.org Oxidation of the sulfur atom to form sulfoxides or sulfones would result in a significant shift to higher binding energies, typically in the range of 166-169 eV. researchgate.net
Carbon (C 1s): The C 1s spectrum of 2,4-diethylthiophene is expected to show multiple components corresponding to the different types of carbon atoms present in the molecule. The carbon atoms in the thiophene ring will have different binding energies from the carbon atoms in the ethyl groups. Typically, carbons bonded to sulfur will have a slightly higher binding energy than the other ring carbons. The aliphatic carbons of the ethyl groups will appear at a lower binding energy, generally around 285 eV. kombyonyx.com
Expected XPS Data for 2,4-Diethylthiophene:
| Element | Orbital | Expected Binding Energy (eV) | Chemical State/Comment |
| Sulfur | S 2p3/2 | ~164 eV | Corresponds to the sulfur atom within the aromatic thiophene ring. |
| Carbon | C 1s | ~285 eV | Corresponds to the aliphatic carbons of the two ethyl groups. |
| Carbon | C 1s | >285 eV | Corresponds to the carbon atoms of the thiophene ring. Carbons adjacent to the sulfur atom (C2 and C5) may exhibit a slightly higher binding energy. |
This is an interactive data table. Users can sort and filter the information.
The study of thiophene derivatives on various surfaces, such as titania, has demonstrated the utility of XPS in understanding adsorption and reaction mechanisms. researchgate.net For example, XPS can be used to track the changes in the S 2p and C 1s spectra upon adsorption, providing evidence for molecular orientation and chemical transformations on the surface.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. nih.govjournalagent.com The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.govjournalagent.com For 2,4-diethylthiophene, various chromatographic methods can be employed for its separation from reaction mixtures and for the assessment of its purity.
Common Chromatographic Techniques for Thiophene Derivatives:
Gas Chromatography (GC): Given the likely volatility of 2,4-diethylthiophene, gas chromatography is a highly suitable technique for its analysis. In GC, the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. The separation is based on the differential partitioning of the analyte between the gas phase and the stationary phase. A non-polar or moderately polar column would likely be effective for the separation of 2,4-diethylthiophene from other reaction components. The purity can be determined by the relative area of the peak corresponding to the compound in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and purification of organic compounds. In HPLC, the mobile phase is a liquid, and the stationary phase is typically a packed column containing small particles. For a non-polar compound like 2,4-diethylthiophene, reversed-phase HPLC would be the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The retention time of the compound would be a key parameter for its identification and quantification.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reactions and assessing the purity of compounds. journalagent.com A thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent (mobile phase). The separation is based on the differential adsorption of the components to the stationary phase. For 2,4-diethylthiophene, a non-polar solvent system would likely result in a high Rf value on a silica gel plate.
Purity Assessment:
The purity of a 2,4-diethylthiophene sample can be quantitatively assessed using GC or HPLC. By integrating the area of the peak corresponding to 2,4-diethylthiophene and comparing it to the total area of all peaks in the chromatogram, the percentage purity can be calculated. It is often necessary to use a calibrated standard for accurate quantification.
Summary of Chromatographic Methods for 2,4-Diethylthiophene:
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |
| Gas Chromatography (GC) | Non-polar or moderately polar column (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase. | Quantitative purity assessment, separation from volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18-silica) | Polar solvent mixture (e.g., Acetonitrile/Water) | Partitioning between the non-polar stationary phase and the polar mobile phase. | Preparative separation and purification, quantitative purity analysis. |
| Thin-Layer Chromatography (TLC) | Silica gel or Alumina | Non-polar organic solvent (e.g., Hexane/Ethyl Acetate) | Adsorption to the polar stationary phase. More polar compounds will have stronger interactions and move slower up the plate. | Rapid monitoring of reaction progress, qualitative assessment of purity, and determination of appropriate solvent systems for column chromatography. |
This is an interactive data table. Users can sort and filter the information.
Computational and Theoretical Investigations of 2,4 Diethylthiophene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational study of thiophene (B33073) derivatives. sapub.org DFT is a widely used method that offers a favorable balance between computational cost and accuracy for predicting the electronic properties of molecules. sapub.orgnrel.gov Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with basis sets like 6-311+G(d,p), are commonly used to model the behavior of thiophene-based systems. nih.govmdpi.com These calculations can determine various quantum chemical parameters that describe the reactivity and stability of a molecule. researchgate.netnih.gov
For a molecule like 2,4-diethylthiophene, DFT would be used to calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically suggests higher chemical reactivity. mdpi.com Other properties, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be derived from these orbital energies to build a comprehensive reactivity profile. sapub.orgnih.gov
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons; related to ionization potential. researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; related to electron affinity. researchgate.net |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. mdpi.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution. sapub.org |
| Chemical Softness | σ | The reciprocal of hardness; indicates higher reactivity. sapub.org |
| Electronegativity | χ | Describes the ability of an atom or molecule to attract electrons. sapub.org |
One of the primary applications of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For 2,4-diethylthiophene, this process would predict the precise bond lengths and angles within the thiophene ring and the attached ethyl groups. nih.gov Theoretical studies on similar molecules, like 2-methoxythiophene, have successfully used DFT to investigate molecular structure and potential energy surfaces. dergipark.org.tr
Calculations would also predict the preferred conformation of the diethyl substituents. The rotation around the C-C single bonds connecting the ethyl groups to the thiophene ring creates different rotational isomers (conformers). DFT calculations can map the potential energy surface as a function of these rotational angles to identify the lowest-energy (most stable) conformation. dergipark.org.tr This structural information is crucial as the molecular conformation influences the compound's physical, chemical, and electronic properties.
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is vital for their experimental identification and characterization. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov For thiophene derivatives, TD-DFT can predict the absorption maxima (λmax), providing insight into their optical properties. jchps.com
Furthermore, DFT calculations can predict vibrational spectra, including Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data, aiding in the assignment of observed spectral bands to specific molecular vibrations. dergipark.org.tr This comparative approach between theoretical and experimental spectra serves as a powerful tool for structural verification. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over a specific period, offering a view of their dynamic nature and intermolecular interactions. arxiv.org
For 2,4-diethylthiophene, MD simulations could be used to understand its behavior in the liquid phase, its interaction with surfaces, or its aggregation tendencies. For instance, simulations could reveal how molecules of 2,4-diethylthiophene orient themselves with respect to one another in a condensed phase or how they interact with a solvent. Studies on other organic molecules have used MD to investigate conformational changes, binding mechanisms with larger molecules, and the formation of ordered structures. nih.govnih.gov Such simulations can reveal key information about the driving forces behind these interactions, such as hydrophobic interactions or hydrogen bonding (though the latter is less relevant for 2,4-diethylthiophene itself). nih.gov
In Silico Modeling for Molecular Interactions and Derivatization Design
In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with a biological target, which is particularly relevant in drug discovery and materials science. mdpi.com Molecular docking, a key in silico method, predicts the preferred orientation of a ligand (like a 2,4-diethylthiophene derivative) when bound to a target receptor, typically a protein. nih.govmdpi.com The process uses scoring functions to estimate the binding affinity, helping to identify promising candidates for further study. nih.gov
These modeling techniques are instrumental in the rational design of new derivatives. By starting with the core structure of 2,4-diethylthiophene, computational models can be used to explore how adding or modifying functional groups would affect its interaction with a specific target. mdpi.com This allows researchers to design and screen a large number of virtual compounds, prioritizing the synthesis and experimental testing of only the most promising candidates, thereby saving significant time and resources.
Machine Learning Applications in 2,4-Diethylthiophene Research
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in chemical research. mit.edu These methods involve training algorithms on large datasets of known molecules and their properties to create models that can make rapid and accurate predictions for new, uncharacterized compounds. nih.govmdpi.com
Derivatization and Functionalization Strategies of 2,4 Diethylthiophene
Regioselective Functionalization of 2,4-Diethylthiophene Ring
The ethyl groups at the 2- and 4-positions of the thiophene (B33073) ring are ortho,para-directing and activating, which significantly influences the regioselectivity of electrophilic substitution reactions. The C5 position is the most sterically accessible and electronically activated site, making it the primary target for functionalization.
A key regioselective functionalization is bromination, which serves as a gateway for further derivatization through cross-coupling reactions. The reaction of 2,4-diethylthiophene with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetic acid would be expected to yield 2,4-diethyl-5-bromothiophene with high selectivity. This high regioselectivity is a common feature in the halogenation of 2,4-dialkylthiophenes. Convenient methods for the bromination of thiophenes using bromine in hydrobromic acid have also been reported, offering high yields for 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) thieme-connect.com.
| Reagent | Solvent | Position of Functionalization | Product | Reference |
| N-Bromosuccinimide (NBS) | Acetic Acid | C5 | 2,4-diethyl-5-bromothiophene | beilstein-journals.org |
| Bromine | 48% Hydrobromic Acid | C5 | 2,4-diethyl-5-bromothiophene | thieme-connect.com |
Asymmetric Functionalization and Chiral Derivatization
The synthesis of chiral derivatives of 2,4-diethylthiophene is a complex challenge due to the aromatic and planar nature of the thiophene ring. Asymmetric functionalization typically requires the introduction of a chiral center, which can be achieved through various strategies, although specific examples for 2,4-diethylthiophene are not extensively documented. General approaches for the asymmetric synthesis of thiophene derivatives can, however, be considered.
One potential strategy involves the use of chiral catalysts in reactions that create a stereocenter. For instance, organocatalytic asymmetric approaches have been successful in the synthesis of chiral tetrahydrothiophenes researchgate.net. Another approach could involve the derivatization of the thiophene with a chiral auxiliary, which directs subsequent reactions to occur stereoselectively. While direct asymmetric C-H functionalization of thiophenes is an emerging field, its application to specifically create chiral 2,4-diethylthiophene derivatives would require further research and development. The development of chiral N,N'-dioxide/cobalt(II) complex catalytic systems for multistep cascade reactions offers a potential pathway for creating chiral dihydropyridoindoles from nitrones and allenes, showcasing the potential of catalysis in complex asymmetric transformations rsc.org.
Introduction of Ester and Carboxylate Functional Groups
The introduction of ester and carboxylate functionalities onto the 2,4-diethylthiophene ring is a valuable transformation, as these groups can serve as handles for further synthetic modifications or impart desired electronic properties. A common and effective method to achieve this is through the metalation of a halogenated precursor, followed by quenching with an appropriate electrophile.
Starting from 2,4-diethyl-5-bromothiophene, a halogen-metal exchange reaction can be performed using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures to generate the corresponding 5-lithio-2,4-diethylthiophene. This highly reactive intermediate can then be treated with carbon dioxide (CO2) to yield 2,4-diethylthiophene-5-carboxylic acid upon acidic workup beilstein-journals.org. Alternatively, reaction of the lithiated species with an alkyl chloroformate, such as ethyl chloroformate, would directly produce the corresponding ethyl ester. This approach is a well-established method for the synthesis of thiophenecarboxylic acids and their esters google.com.
| Starting Material | Reagents | Product | Reference |
| 2,4-diethyl-5-bromothiophene | 1. n-BuLi, 2. CO2, 3. H3O+ | 2,4-diethylthiophene-5-carboxylic acid | beilstein-journals.org |
| 2,4-diethyl-5-bromothiophene | 1. n-BuLi, 2. ClCOOEt | Ethyl 2,4-diethylthiophene-5-carboxylate | google.com |
Metalation and Cross-Coupling Reactions for Advanced Functionalization
Metalation of the 2,4-diethylthiophene ring, followed by cross-coupling reactions, provides a powerful platform for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups. The most common approach involves the regioselective lithiation at the C5 position.
Treatment of 2,4-diethylthiophene with a strong base such as n-butyllithium in an ethereal solvent like diethyl ether or THF at low temperature would lead to deprotonation at the most acidic C-H bond, which is at the C5 position, to form 2,4-diethyl-5-lithiothiophene colab.wsrsc.org. This organolithium intermediate can then be used in various cross-coupling reactions.
Suzuki Coupling: The lithiated thiophene can be converted to a boronic acid or a boronic ester by reaction with a trialkyl borate (B1201080) followed by hydrolysis. This thiophene boronic acid derivative can then participate in palladium-catalyzed Suzuki cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds nih.govyoutube.com. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups d-nb.info.
Stille Coupling: Alternatively, the lithiated thiophene can be reacted with an organotin halide, such as tributyltin chloride, to generate an organostannane derivative. This organotin compound can then be used in palladium-catalyzed Stille cross-coupling reactions with various organic halides or triflates nih.gov.
| Reaction | Catalyst | Coupling Partners | Product | Reference |
| Suzuki Coupling | Pd(PPh3)4 | 2,4-diethyl-5-thienylboronic acid + Aryl Halide | 2,4-diethyl-5-arylthiophene | d-nb.info |
| Stille Coupling | Pd(PPh3)4 | 5-(tributylstannyl)-2,4-diethylthiophene + Aryl Halide | 2,4-diethyl-5-arylthiophene | nih.gov |
C-H Activation and Direct Functionalization Methods
Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalization of the thiophene ring. This approach involves the direct coupling of a C-H bond with a suitable reaction partner, typically catalyzed by a transition metal.
For 2,4-diethylthiophene, the C-H bonds at the C5 and C3 positions are potential sites for direct functionalization. Palladium-catalyzed direct arylation is a prominent example of this strategy. The reaction of 2,4-diethylthiophene with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, a suitable ligand, and a base can lead to the formation of a C-C bond directly at the C5 position researchgate.netresearchgate.netunimore.it. The regioselectivity is often controlled by the steric and electronic properties of the thiophene substrate and the reaction conditions. Thioether ligands have been shown to promote Pd-catalyzed oxidative C-H functionalization of heteroarenes, which could be applicable to 2,4-diethylthiophene princeton.edu. The development of C-H activation methodologies is a rapidly advancing field with the potential to streamline the synthesis of complex thiophene derivatives nih.govrsc.org.
| Reaction | Catalyst | Reagents | Product | Reference |
| Direct Arylation | Pd(OAc)2 | Aryl Bromide, Base (e.g., K2CO3) | 2,4-diethyl-5-arylthiophene | researchgate.netresearchgate.net |
Polymerization and Advanced Materials Applications of 2,4 Diethylthiophene
Synthesis of Poly(2,4-diethylthiophene) and Related Thiophene (B33073) Polymers
The synthesis of polythiophenes can be achieved through various polymerization techniques, which can be broadly categorized into addition and condensation (or step-growth) type mechanisms. The choice of method significantly influences the polymer's properties, such as molecular weight, regioregularity, and ultimately, its performance in electronic devices. For a monomer like 2,4-diethylthiophene, the presence of ethyl groups at the 2- and 4-positions introduces steric considerations that affect the polymerization process and the final polymer structure.
Addition Polymerization Mechanisms
Addition polymerization involves the sequential addition of monomer units to a growing polymer chain without the loss of any atoms. wikipedia.orglibretexts.org In the context of thiophene polymerization, this typically proceeds through a chain-growth mechanism involving reactive intermediates.
Oxidative Polymerization : This is a common method for synthesizing polythiophenes where monomers are coupled via an oxidative process. researchgate.net The reaction can be initiated either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically. researchgate.net In this mechanism, the thiophene monomer is oxidized to a radical cation. dtic.mil These radical cations then couple, and through a series of oxidation and deprotonation steps, a polymer chain is formed. researchgate.netdtic.mil For 2,4-diethylthiophene, the polymerization would proceed by forming bonds at the vacant 5-position. However, the ethyl group at the 2-position could sterically hinder the coupling process, potentially leading to lower molecular weight polymers or defects in the chain structure compared to 3-substituted thiophenes. aau.edu.et
Radical Polymerization : True free-radical addition polymerization, similar to that of vinyl monomers, is not the standard method for thiophenes as it does not typically lead to the desired conjugated backbone. However, mechanisms involving radical intermediates are central to oxidative polymerization. libretexts.orgyoutube.com The process involves three key steps: initiation, where a radical is generated; propagation, where the radical adds to a monomer to extend the chain; and termination, where two radicals combine to end the polymerization. libretexts.orglibretexts.org
Condensation Polymerization Approaches
Condensation, or step-growth, polymerization involves the reaction between polyfunctional monomers, often with the elimination of a small molecule like water. libretexts.orgyoutube.com In the synthesis of well-defined polythiophenes, metal-catalyzed cross-coupling reactions are the predominant condensation methods. pkusz.edu.cn These techniques offer excellent control over the polymer's regioregularity, which is crucial for achieving high performance in electronic devices.
To apply these methods to 2,4-diethylthiophene, the monomer must first be functionalized, for example, by bromination at the 5-position and another reactive group (like a stannyl (B1234572) or boronic ester) at the 3-position if a specific head-to-tail arrangement is desired, though the 2,4-substitution pattern complicates achieving traditional regioregularity. More commonly for disubstituted thiophenes, a di-halogenated monomer is used for coupling with a di-organometallic comonomer.
Common condensation approaches include:
Stille Coupling : This involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. pkusz.edu.cnmdpi.com
Suzuki Coupling : This method couples an organoboron compound (like a boronic acid or ester) with an organohalide, also catalyzed by palladium. aau.edu.et
Kumada Coupling (McCullough Method) : This was one of the first methods to produce highly regioregular poly(3-alkylthiophene)s. It involves the nickel-catalyzed polymerization of a 2-bromo-5-magnesiated-3-alkylthiophene monomer. pkusz.edu.cn
These condensation methods generally form polymers more slowly than addition methods but allow for the synthesis of materials with precisely controlled structures and higher molecular weights. libretexts.org
Structure-Property Relationships in 2,4-Diethylthiophene-Based Polymers and Oligomers
The physical and electronic properties of polythiophenes are intrinsically linked to their chemical structure, particularly the nature and position of side chains. mdpi.com The introduction of two ethyl groups onto the thiophene ring at the 2- and 4-positions would have a profound impact on the resulting polymer's characteristics.
Solubility and Processability : A key advantage of adding alkyl side chains to the polythiophene backbone is the significant improvement in solubility, which allows for solution-based processing of the polymer. aau.edu.et The diethyl groups in poly(2,4-diethylthiophene) would render it soluble in common organic solvents.
Backbone Conformation and Electronic Properties : The planarity of the conjugated backbone is critical for effective π-orbital overlap between adjacent thiophene units. This overlap facilitates charge transport along the polymer chain. In poly(2,4-diethylthiophene), the ethyl group at the 2-position would create significant steric hindrance with the adjacent thiophene ring in the polymer chain. This steric clash would force the backbone to adopt a more twisted, non-planar conformation. Such a disruption in planarity reduces the effective conjugation length, which in turn leads to:
A larger bandgap : The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would increase. This manifests as a blue-shift in the polymer's absorption spectrum compared to more planar analogues like poly(3-alkylthiophene)s.
Lower charge carrier mobility : The twisted structure impedes the delocalization of electrons along the chain and disrupts intermolecular π-π stacking in the solid state, both of which are essential for efficient charge transport. ntu.edu.twnih.gov
Solid-State Morphology : The ability of polymer chains to self-assemble and form ordered, crystalline domains in thin films is crucial for high charge carrier mobility. ntu.edu.sg The irregular structure resulting from the 2,4-substitution pattern would likely inhibit the formation of well-ordered lamellar structures typically seen in regioregular poly(3-alkylthiophene)s, leading to a more amorphous film morphology. mdpi.com
The table below compares the expected properties of poly(2,4-diethylthiophene) with the well-studied poly(3-hexylthiophene) (P3HT).
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(2,4-diethylthiophene) (Predicted) | Rationale for Prediction |
| Regioregularity | Can be synthesized with >95% Head-to-Tail | Inherently non-regioregular | 2,4-substitution pattern breaks symmetry. |
| Backbone Planarity | High (in regioregular form) | Low | Steric hindrance from the 2-position ethyl group. |
| Solubility | Good in organic solvents | Good in organic solvents | Presence of flexible alkyl side chains. |
| Optical Band Gap | ~1.9-2.1 eV | > 2.1 eV (Higher) | Reduced conjugation length due to backbone twisting. |
| Solid-State Packing | Ordered, semi-crystalline | Disordered, amorphous | Steric hindrance prevents efficient π-stacking. |
| Charge Mobility | High (up to 0.1 cm²/Vs) | Low | Poor intermolecular packing and intrachain charge transport. |
Applications in Organic Electronic Devices
The specific properties of a polythiophene derivative dictate its suitability for use in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Based on the predicted structure-property relationships, the potential applications for poly(2,4-diethylthiophene) can be inferred.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, conjugated polymers can function as the emissive layer or as hole-transport layers. The color of the emitted light is related to the polymer's bandgap.
Emissive Layer : Polymers with a larger bandgap tend to emit light in the blue region of the spectrum. Given that the steric hindrance in poly(2,4-diethylthiophene) is expected to increase its bandgap, it could potentially be a candidate for a blue-emitting material. pkusz.edu.cn Thienothiophene-based materials have been successfully used in OLEDs, demonstrating the potential of thiophene derivatives in this application. beilstein-journals.org However, its efficiency might be limited by poor charge transport properties, which could lead to an imbalance of charge carriers (holes and electrons) within the emissive layer.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and their performance is highly dependent on the charge carrier mobility of the semiconductor used in the active channel. ntu.edu.tw
Active Channel Material : High-performance OFETs require semiconductor materials with high charge carrier mobility, which in turn requires a high degree of molecular ordering and efficient intermolecular π-π stacking in the solid state. nih.gov As previously discussed, the substitution pattern of poly(2,4-diethylthiophene) is predicted to result in a disordered, amorphous morphology and a non-planar backbone. These characteristics are detrimental to charge transport. Therefore, poly(2,4-diethylthiophene) is expected to exhibit low charge carrier mobility, making it a poor candidate for the active channel in high-performance OFETs when compared to highly ordered, regioregular poly(3-alkylthiophene)s. ntu.edu.twnih.gov
Organic Photovoltaics (OPVs)
The field of organic photovoltaics has seen significant exploration of various polythiophene derivatives. These materials are valued for their electronic properties and processability, making them suitable for use as donor materials in bulk heterojunction solar cells. Research has broadly covered the impact of different alkyl side-chain substitutions on the performance of these devices. However, specific studies detailing the synthesis of polymers from 2,4-diethylthiophene and the performance of the resulting materials in OPV devices are not present in the current body of scientific literature. Consequently, data on power conversion efficiencies, fill factors, and other relevant photovoltaic parameters for 2,4-diethylthiophene-based polymers are unavailable.
Supramolecular Assembly and Host-Guest Chemistry with 2,4-Diethylthiophene Moieties
Supramolecular chemistry often utilizes aromatic and heterocyclic compounds like thiophene for their ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are fundamental to the construction of complex, self-assembled architectures and for the recognition of guest molecules by host systems. While the principles of supramolecular chemistry certainly apply to 2,4-diethylthiophene, there are no specific studies in the available literature that investigate the self-assembly of 2,4-diethylthiophene-containing molecules or their use in host-guest systems.
Sensing Applications Utilizing 2,4-Diethylthiophene Derivatives
Thiophene-based polymers and small molecules have been successfully employed as active materials in chemical sensors. The electronic properties of these materials can be modulated by the presence of analytes, leading to a detectable signal. The specific performance of a sensor is highly dependent on the functionalization of the thiophene ring. The search for literature on sensing applications of 2,4-diethylthiophene derivatives has not yielded any specific examples. Therefore, information regarding the types of sensors, the target analytes, and the sensitivity or selectivity of systems based on this specific compound is not available.
Future Perspectives and Emerging Research Directions for 2,4 Diethylthiophene
Integration with Advanced Functional Materials Design
The unique structural characteristics of 2,4-diethylthiophene make it a compelling candidate for integration into advanced functional materials, particularly in the realm of organic electronics. The ethyl groups at the 2 and 4 positions can influence the solubility, processability, and solid-state packing of polymers and small molecules derived from it. These factors are critical in determining the performance of organic photovoltaic (OPV) devices, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Future research is anticipated to focus on the synthesis of conjugated polymers incorporating the 2,4-diethylthiophene unit. The asymmetric substitution is expected to disrupt the planarity of the polymer backbone to some extent, which can enhance solubility in common organic solvents, a crucial aspect for solution-based processing techniques like printing and coating. At the same time, the alkyl chains can promote favorable intermolecular interactions, leading to improved charge transport properties in the solid state. The electronic properties of such polymers, including their HOMO/LUMO energy levels and bandgaps, will be a key area of investigation to assess their suitability for specific electronic applications.
| Potential Application | Key Properties Influenced by 2,4-Diethylthiophene | Anticipated Research Focus |
| Organic Photovoltaics (OPVs) | Solubility, morphology of the active layer, and charge mobility. | Synthesis of donor-acceptor copolymers with 2,4-diethylthiophene as the donor unit; investigation of the impact on device efficiency and stability. |
| Organic Field-Effect Transistors (OFETs) | Solid-state packing, thin-film morphology, and charge carrier mobility. | Development of new semiconducting polymers and small molecules; characterization of their charge transport properties in thin-film transistors. |
| Organic Light-Emitting Diodes (OLEDs) | Amorphous film formation, color tuning, and device lifetime. | Incorporation into host materials or as emissive dopants; studying the effect on electroluminescent properties and device stability. |
Exploration of Novel Synthetic Methodologies
While classical methods for thiophene (B33073) synthesis exist, future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes to 2,4-diethylthiophene and its derivatives. Modern synthetic organic chemistry offers a plethora of tools that could be applied to this end.
One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and direct arylation polymerization (DArP) could be employed to synthesize well-defined oligomers and polymers of 2,4-diethylthiophene. Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of thiophene rings, which could provide novel pathways to complex molecules derived from 2,4-diethylthiophene without the need for pre-functionalized starting materials. The regioselectivity of these reactions on the asymmetrically substituted thiophene ring will be a critical aspect to explore.
| Synthetic Methodology | Potential Advantages | Research Direction |
| Transition-Metal Catalysis (e.g., Suzuki, Stille) | High efficiency, functional group tolerance, and control over molecular weight. | Synthesis of well-defined oligomers and polymers for materials science applications. |
| Direct Arylation Polymerization (DArP) | Reduced number of synthetic steps, atom economy, and lower waste generation. | Development of greener and more cost-effective routes to poly(2,4-diethylthiophene) and its copolymers. |
| C-H Activation/Functionalization | Direct introduction of functional groups, increased synthetic efficiency. | Exploration of regioselective functionalization at the 3- and 5-positions of the 2,4-diethylthiophene ring. |
Uncovering Unique Reactivity Pathways
The electronic and steric environment of the 2,4-diethylthiophene ring is expected to give rise to unique reactivity patterns. The two electron-donating ethyl groups activate the ring towards electrophilic substitution. However, their placement at the 2- and 4-positions will direct incoming electrophiles to the remaining vacant positions, primarily the 5-position and to a lesser extent the 3-position. A thorough investigation of the regioselectivity of various electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, will be crucial for the controlled synthesis of new functional molecules.
Future studies may also delve into the metalation of 2,4-diethylthiophene. The use of strong bases could lead to regioselective deprotonation, creating versatile nucleophiles for the introduction of a wide range of functional groups. Understanding the factors that govern the regioselectivity of these reactions will be paramount for unlocking the full synthetic potential of this building block.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational modeling and experimental work is poised to accelerate the exploration of 2,4-diethylthiophene's potential. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of 2,4-diethylthiophene and its derivatives. These theoretical predictions can guide experimental efforts by identifying promising molecular targets and predicting their properties before their synthesis.
For instance, computational studies can be used to:
Predict the HOMO and LUMO energy levels of polymers containing 2,4-diethylthiophene, which is crucial for designing materials for OPVs and OLEDs.
Model the solid-state packing of 2,4-diethylthiophene-based molecules to understand and predict their charge transport characteristics.
Simulate reaction pathways and transition states to rationalize the observed regioselectivity in functionalization reactions and to predict the outcomes of new reactions.
| Computational Method | Predicted Property | Experimental Correlation |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron distribution, and molecular geometry. | Cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | UV-Vis and fluorescence spectroscopy. |
| Molecular Dynamics (MD) Simulations | Solid-state packing and thin-film morphology. | Atomic force microscopy (AFM) and X-ray diffraction (XRD). |
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis and characterization, researchers can more efficiently navigate the vast chemical space and unlock the full potential of 2,4-diethylthiophene in the development of next-generation organic materials.
Q & A
Q. What are the standard synthetic routes for 2,4-diethylthiophene, and how do reaction conditions influence yield?
The synthesis of 2,4-diethylthiophene typically involves alkylation of thiophene derivatives. For example, ethylation of thiophene precursors using alkyl halides or alcohols in the presence of acidic catalysts (e.g., zeolites) is a common method . Key factors include:
- Catalyst selection : Zeolites with external Brønsted acid sites enhance ethylation efficiency by reducing steric hindrance .
- Temperature and solvent : Higher temperatures (e.g., 130°C) in toluene or ether solvents promote regioselectivity .
- Stoichiometry : Excess ethylating agents may lead to over-alkylation (e.g., triethylated byproducts), requiring careful optimization .
Q. What spectroscopic methods are essential for characterizing 2,4-diethylthiophene, and how are data interpreted?
Characterization relies on:
- NMR : H NMR distinguishes ethyl groups (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and thiophene protons (δ 6.8–7.2 ppm) .
- IR : C-S stretching (650–750 cm) and C-H bending (thiophene ring, ~3100 cm) confirm structural integrity .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for CHS) and fragmentation patterns validate purity .
Q. How can researchers ensure reproducibility in synthesizing 2,4-diethylthiophene?
Document experimental details rigorously, including:
- Catalyst activation steps (e.g., NaOH treatment for zeolites to enhance surface area) .
- Solvent drying protocols to prevent side reactions.
- Full spectroscopic data cross-referenced with literature (e.g., NIST Chemistry WebBook for IR/NMR benchmarks) .
Advanced Research Questions
Q. How do conflicting NMR data for 2,4-diethylthiophene derivatives arise, and how can they be resolved?
Contradictions often stem from:
- Solvent effects : Chemical shifts vary in CDCl vs. DMSO-d. Use deuterated solvents consistently and report conditions .
- Conformational isomerism : Ethyl groups may adopt different orientations, splitting signals. Variable-temperature NMR can clarify dynamics .
- Impurities : Trace solvents or byproducts (e.g., triethylated analogs) require HPLC or GC-MS purification .
Q. What strategies optimize catalytic systems for selective ethylation of thiophene derivatives?
Advanced approaches include:
- Zeolite modification : Introducing mesopores via NaOH treatment increases external acid sites, improving DETDA selectivity .
- Metal-free catalysis : Using iodine or Lewis acids (e.g., AlCl) to direct ethylation to the 2,4-positions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify intermediates and adjust conditions .
Q. How can computational methods guide the design of 2,4-diethylthiophene-based materials?
- DFT calculations : Predict regioselectivity of electrophilic substitution based on frontier molecular orbitals .
- Molecular docking : Screen derivatives for drug interactions (e.g., anti-inflammatory targets like COX-2) .
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with electronic properties (HOMO-LUMO gaps) .
Q. What are the unresolved challenges in toxicity profiling of 2,4-diethylthiophene?
Current gaps include:
- Metabolic pathways : Limited data on hepatic oxidation products (e.g., sulfoxides or epoxides) .
- Genotoxicity assays : EFSA notes insufficient evidence for thiophene derivatives; prioritize Ames tests or micronucleus assays .
- Environmental fate : Biodegradation studies under aerobic/anaerobic conditions are needed to assess ecosystem risks .
Methodological Resources
Q. How to design a systematic review of thiophene derivative synthesis?
Follow Cochrane Handbook guidelines:
Q. What databases provide reliable spectral data for 2,4-diethylthiophene?
Q. Tables
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Catalyst for ethylation | NaOH-treated ZSM-5 zeolite | |
| Reaction temperature | 130°C in toluene | |
| NMR solvent | CDCl (δ 7.26 ppm for CHCl) |
| Toxicity Data Gap | Recommended Assay | Reference |
|---|---|---|
| Metabolic pathways | In vitro hepatocyte incubation | |
| Genotoxicity | Ames test (TA98 strain) |
Q. Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and NIST/EFSA databases.
- For synthesis, cross-validate spectral data with multiple techniques (e.g., NMR + IR + MS) .
- Advanced studies should integrate experimental and computational approaches to address mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
